Bromozinc(1+);1-iodo-3-methanidylbenzene

Description

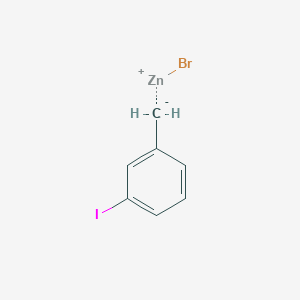

Bromozinc(1+);1-iodo-3-methanidylbenzene is an organozinc compound comprising a bromozinc(1+) cation (ZnBr⁺) and a 1-iodo-3-methanidylbenzene anion. The bromozinc(1+) cation is a zinc ion in the +1 oxidation state coordinated with a bromide ion, which is less common than the typical +2 oxidation state for zinc . The organic anion features a benzene ring substituted with iodine (para to the methanidyl group) and a methanidyl (CH₂⁻) group at the 3-position.

Properties

Molecular Formula |

C7H6BrIZn |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

bromozinc(1+);1-iodo-3-methanidylbenzene |

InChI |

InChI=1S/C7H6I.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

DCCZNZGZHLJILI-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC(=CC=C1)I.[Zn+]Br |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)I.[Zn+]Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Bromozinc(1+) Derivatives with Aromatic Anions

- Reactivity: The electron-withdrawing ester group enhances electrophilicity, making it suitable for Suzuki-Miyaura coupling reactions. Applications: Used as a precursor in catalytic cross-coupling for pharmaceuticals or polymers .

Bromozinc(1+);1-iodo-3-methanidylbenzene :

Bromozinc(1+) Derivatives with Aliphatic Anions

- Bromozinc(1+) 4-cyanobutan-1-ide (CAS 226570-68-9): Structure: Aliphatic chain with a nitrile (-CN) group. Reactivity: The nitrile group enables participation in nucleophilic additions (e.g., Strecker synthesis) or coordination to transition metals. Applications: Potential use in coordination chemistry or as a nitrile precursor in organic synthesis .

- Bromozinc(1+)2-methanidylpropane (CAS 126403-67-6): Structure: Short aliphatic chain with a methanidyl group. Reactivity: Simpler structure may favor rapid transmetalation in catalytic cycles. Applications: Likely employed in alkylation reactions or as a zinc reagent in organometallic synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Reactivity Highlights | Potential Applications |

|---|---|---|---|---|---|

| This compound | Not available | C₇H₆BrIZn | Iodobenzene, CH₂⁻ | Nucleophilic substitution, coupling | Organometallic catalysis, synthesis |

| Bromozinc(1+);4-(ethoxycarbonyl)benzenide | Not available | C₉H₈BrO₂Zn | Ester (COOEt) | Suzuki-Miyaura coupling | Pharmaceutical intermediates |

| Bromozinc(1+) 4-cyanobutan-1-ide | 226570-68-9 | C₅H₈BrNZn | Nitrile (-CN) | Nucleophilic addition, coordination | Coordination chemistry, nitrile synthesis |

| Bromozinc(1+)2-methanidylpropane | 126403-67-6 | C₄H₉BrZn | Aliphatic CH₂⁻ | Transmetalation, alkylation | Alkylation reactions, catalysis |

Key Research Findings and Trends

Oxidation State Effects : Bromozinc(1+) compounds exhibit distinct coordination behavior compared to Zn²⁺ complexes. The +1 state may stabilize low-coordination geometries, enhancing reactivity in certain catalytic cycles .

Substituent Influence :

- Electron-withdrawing groups (e.g., -CN, -COOEt) increase electrophilicity, favoring cross-coupling reactions .

- Bulky substituents (e.g., iodine in the target compound) may slow reactivity but improve selectivity in coupling reactions .

Solubility Trends : Aromatic derivatives (e.g., iodobenzene-based) are likely less polar and more soluble in organic solvents (e.g., THF, ethers) than aliphatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.